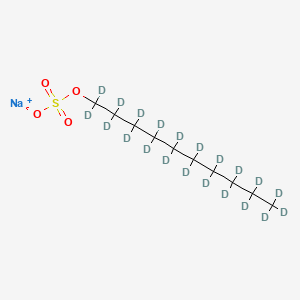

Sodium n-Decyl-d21 Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Sulfato de n-Decilo-d21 de Sodio es un compuesto marcado isotópicamente, específicamente deuterado, lo que significa que los átomos de hidrógeno en la molécula son reemplazados por deuterio. Este compuesto se utiliza principalmente en investigación científica debido a sus propiedades únicas que permiten estudios detallados en diversos campos, incluida la química, la biología y la ciencia ambiental.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Sulfato de n-Decilo-d21 de Sodio implica la deuteración de decanol seguida de su sulfonación. El proceso normalmente comienza con la preparación de n-decanol-d21, que luego se hace reaccionar con trióxido de azufre o ácido clorosulfónico para producir el éster sulfato correspondiente. El paso final implica neutralizar el éster con hidróxido de sodio para obtener Sulfato de n-Decilo-d21 de Sodio .

Métodos de Producción Industrial: En un entorno industrial, la producción del Sulfato de n-Decilo-d21 de Sodio sigue una ruta similar pero a una escala mayor. El proceso involucra reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de técnicas avanzadas de purificación, como la destilación y la cristalización, garantiza la eliminación de impurezas y la producción de Sulfato de n-Decilo-d21 de Sodio de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Sulfato de n-Decilo-d21 de Sodio experimenta principalmente reacciones típicas de los sulfatos, incluida la hidrólisis, la oxidación y las reacciones de sustitución.

Reactivos y Condiciones Comunes:

Hidrólisis: En presencia de agua, el Sulfato de n-Decilo-d21 de Sodio puede hidrolizarse para producir decanol-d21 y ácido sulfúrico.

Oxidación: Los agentes oxidantes fuertes, como el permanganato de potasio, pueden oxidar la cadena decílica, lo que lleva a la formación de derivados del ácido decanoico.

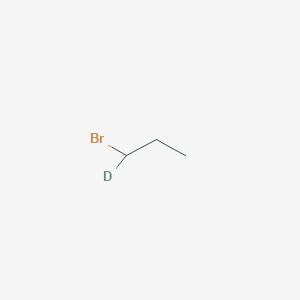

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el grupo sulfato es reemplazado por otros nucleófilos, como los haluros.

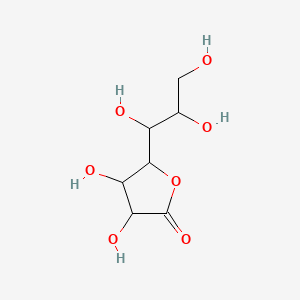

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen decanol-d21, derivados del ácido decanoico y varios compuestos decílicos sustituidos .

Aplicaciones Científicas De Investigación

El Sulfato de n-Decilo-d21 de Sodio se utiliza ampliamente en la investigación científica debido a su marcaje isotópico único. Algunas de sus aplicaciones incluyen:

Química: Se utiliza como compuesto de referencia en espectroscopia de resonancia magnética nuclear (RMN) para estudiar estructuras moleculares y mecanismos de reacción.

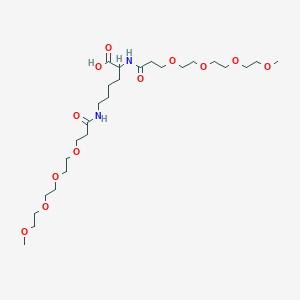

Biología: Se emplea en estudios de proteínas de membrana e interacciones lipídicas debido a sus propiedades surfactantes.

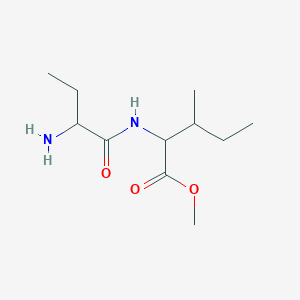

Medicina: Se utiliza en la investigación de administración de fármacos para comprender las interacciones entre los surfactantes y los compuestos farmacéuticos.

Industria: Se aplica en la formulación de detergentes y emulsionantes, así como en estudios ambientales para rastrear el destino de los contaminantes

Mecanismo De Acción

El mecanismo de acción del Sulfato de n-Decilo-d21 de Sodio involucra sus propiedades surfactantes, que le permiten interactuar con las membranas lipídicas y las proteínas. El compuesto puede interrumpir las bicapas lipídicas, lo que lleva a la solubilización de las proteínas de membrana. Esta propiedad es particularmente útil en la investigación bioquímica y farmacéutica, donde ayuda en la extracción y análisis de proteínas unidas a la membrana .

Compuestos Similares:

- Sulfato de dodecilo de sodio

- Decilsulfonato de sodio

- Laurilsulfato de sodio

Comparación: El Sulfato de n-Decilo-d21 de Sodio es único debido a su marcaje de deuterio, lo que lo hace particularmente útil en espectroscopia de RMN y otros estudios isotópicos. En comparación con el Sulfato de dodecilo de sodio y el Laurilsulfato de sodio, el Sulfato de n-Decilo-d21 de Sodio ofrece una mayor estabilidad y especificidad en los estudios de marcaje isotópico. El Decilsulfonato de sodio, aunque similar en estructura, no proporciona el mismo nivel de enriquecimiento isotópico y se utiliza con menos frecuencia en estudios moleculares detallados .

Comparación Con Compuestos Similares

- Sodium dodecyl sulfate

- Sodium decyl sulfonate

- Sodium lauryl sulfate

Comparison: Sodium n-Decyl-d21 Sulfate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other isotopic studies. Compared to Sodium dodecyl sulfate and Sodium lauryl sulfate, this compound offers enhanced stability and specificity in isotopic labeling studies. Sodium decyl sulfonate, while similar in structure, does not provide the same level of isotopic enrichment and is less commonly used in detailed molecular studies .

Propiedades

Fórmula molecular |

C10H21NaO4S |

|---|---|

Peso molecular |

281.46 g/mol |

Nombre IUPAC |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl sulfate |

InChI |

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2; |

Clave InChI |

XZTJQQLJJCXOLP-WGFLCCPBSA-M |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)

![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)